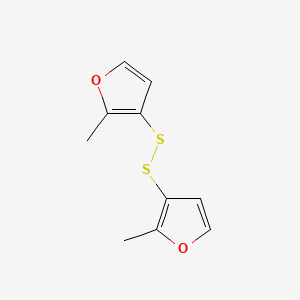
双(2-甲基-3-呋喃基)二硫化物
概述
描述
Bis(2-methyl-3-furyl)disulfide is a volatile sulfur compound that is a key contributor to the meat-like aroma in cooked meat . It is a member of the class of furans that is disulfane in which both hydrogen’s are substituted by 2-methylfuran-3-yl groups .
Synthesis Analysis
A wide range of 2-methyl-3-furyl sulfide derivatives were synthesized by reactions of 2-methyl-3-furyl disulfide with cyclic ethers, amides, ketones, and epoxides . The synthesis process involves a mixture of bis (2-methyl-3-furyl)disulfide, NaBH4, compounds, and ethanol .Molecular Structure Analysis
The molecular formula of Bis(2-methyl-3-furyl)disulfide is C10H10O2S2 . The molecular weight is 226.32 . The IUPAC Standard InChIKey is ZZONAHHQTRFZLU-UHFFFAOYSA-N .Chemical Reactions Analysis
Bis(2-methyl-3-furyl)disulfide has an overall roasty, meat-like, sulfur-like odor . This compound showed the highest flavor dilution factors among the 29 odor-active volatiles prepared from thermally treated cystine/ribose solution .Physical And Chemical Properties Analysis
Bis(2-methyl-3-furyl)disulfide has a boiling point of 280°C . The refractive index is 1.572-1.583 . The density is 1.211 g/cm3 .体内
Bis(2-methyl-3-furyl)disulfide has been studied for its potential use in in vivo studies. It has been found to be effective in reducing inflammation and oxidative stress in animal models. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in mouse models.
体外
Bis(2-methyl-3-furyl)disulfide has been studied for its potential use in in vitro studies. It has been found to be effective in reducing oxidative stress in cell culture models. It has also been studied for its potential use in drug screening, as it has been found to inhibit the growth of cancer cells in cell culture models.
作用机制
Target of Action
Bis(2-methyl-3-furyl)disulfide is a volatile sulfur compound that primarily targets the olfactory receptors in humans . It is known to interact with oral mucin, a glycoprotein that plays a crucial role in the perception of flavor .
Mode of Action
The interaction between Bis(2-methyl-3-furyl)disulfide and oral mucin is driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces . This interaction is observed as a spontaneous reaction with a binding ratio of 1:1 .
Biochemical Pathways
Bis(2-methyl-3-furyl)disulfide is a product of the Maillard reaction, a chemical reaction between an amino acid and a reducing sugar . This reaction is non-enzymatic and usually imparts flavor to starch-based food products .
Result of Action
The interaction of Bis(2-methyl-3-furyl)disulfide with oral mucin results in the release of meat-like aroma, enhancing the flavor perception in the mouth . This compound is a key contributor to the meat-like aroma in cooked meat .
Action Environment
The action of Bis(2-methyl-3-furyl)disulfide is influenced by environmental factors such as pH. A pH-dependent pattern of interaction strength is observed, with pH 8.5 > pH 5.0 > pH 7.0 . This suggests that the efficacy and stability of Bis(2-methyl-3-furyl)disulfide can vary depending on the pH of the environment.
生物活性
Bis(2-methyl-3-furyl)disulfide has been found to have a variety of biological activities. It has been found to be effective in reducing inflammation and oxidative stress in animal models. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells in mouse models.
Biochemical and Physiological Effects
Bis(2-methyl-3-furyl)disulfide has been found to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress in cell culture models. It has also been studied for its potential use in drug screening, as it has been found to inhibit the growth of cancer cells in cell culture models.
实验室实验的优点和局限性
The advantages of using Bis(2-methyl-3-furyl)disulfide in lab experiments include its ability to reduce oxidative stress and inflammation in cell culture models. Additionally, it has been found to inhibit the growth of cancer cells in cell culture models. The limitations of using Bis(2-methyl-3-furyl)disulfide in lab experiments include its lack of efficacy in in vivo studies, as well as its limited availability.
未来方向
The potential future directions for research on Bis(2-methyl-3-furyl)disulfide include:
1.Further studies to determine the mechanism of action of Bis(2-methyl-3-furyl)disulfide.
2.Studies to determine the efficacy of Bis(2-methyl-3-furyl)disulfide in in vivo studies.
3.Studies to investigate the potential use of Bis(2-methyl-3-furyl)disulfide in drug screening.
4.Studies to investigate the potential use of Bis(2-methyl-3-furyl)disulfide in cancer therapy.
5.Studies to investigate the potential use of Bis(2-methyl-3-furyl)disulfide in other therapeutic applications.
6.Studies to investigate the potential side effects of Bis(2-methyl-3-furyl)disulfide.
7.Studies to investigate the potential toxicity of Bis(2-methyl-3-furyl)disulfide.
8.Studies to investigate the potential pharmacokinetic and pharmacodynamic properties of Bis(2-methyl-3-furyl)disulfide.
9.Studies to investigate the potential interactions of Bis(2-methyl-3-furyl)disulfide with other drugs.
10.Studies to investigate the potential synergistic effects of Bis(2-methyl-3-furyl)disulfide with other drugs.
科学研究应用
乳制品的风味增强
双(2-甲基-3-呋喃基)二硫化物用于增强乳制品的香气特征。 它赋予天然、新鲜、浓郁的牛奶香味,使其成为提高乳制品感官品质的宝贵化合物 .
对肉类香气的贡献
该化合物是重要的挥发性硫化物,对熟肉中肉类香气的形成有重要贡献。 它能够复制这种香气,使其在食品工业中发挥作用,特别是用于为植物性肉类替代品调味 .
食品和风味成分
双(2-甲基-3-呋喃基)二硫化物被列为Flavis No. 13.016,并被认为是食品和风味成分。 它被包含在各种食品中,是由于其独特的口感和香气特性 .
调味料的安全性和有效性
糠醛和呋喃衍生物(包括双(2-甲基-3-呋喃基)二硫化物)的安全性和有效性已针对所有动物物种和类别作为调味料进行了评估。 这项评估确保了该化合物可以安全地用于人类食用的食品中 .
安全和危害
生化分析
Biochemical Properties
Bis(2-methyl-3-furyl)disulfide is involved in various biochemical reactions, particularly those related to flavor and aroma production. It interacts with several enzymes and proteins, including those involved in the Maillard reaction, a non-enzymatic browning process that occurs during the cooking of food. This reaction involves the interaction of amino acids and reducing sugars, leading to the formation of complex flavor compounds. Bis(2-methyl-3-furyl)disulfide is one of the key products of this reaction, contributing to the characteristic flavor of cooked meat .
Cellular Effects
Bis(2-methyl-3-furyl)disulfide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with oral mucin, a glycoprotein found in saliva, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This interaction can alter the perception of flavor and aroma in the mouth . Additionally, bis(2-methyl-3-furyl)disulfide can induce secondary structural changes in mucin, further influencing its function .
Molecular Mechanism
The molecular mechanism of bis(2-methyl-3-furyl)disulfide involves its interaction with various biomolecules. It binds to proteins and enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, bis(2-methyl-3-furyl)disulfide has been shown to form complexes with oral mucin, influencing the release and perception of meat flavor in the mouth . The binding constants of bis(2-methyl-3-furyl)disulfide to mucin vary with pH levels, indicating a pH-dependent interaction mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(2-methyl-3-furyl)disulfide can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to high temperatures or reactive chemicals. Long-term studies have shown that bis(2-methyl-3-furyl)disulfide can have lasting effects on cellular function, particularly in terms of flavor perception and metabolic processes .
Dosage Effects in Animal Models
The effects of bis(2-methyl-3-furyl)disulfide vary with different dosages in animal models. At low doses, it can enhance flavor perception without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, such as irritation or damage to tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which bis(2-methyl-3-furyl)disulfide is effective without being harmful .
Metabolic Pathways
Bis(2-methyl-3-furyl)disulfide is involved in several metabolic pathways, particularly those related to flavor and aroma production. It is a product of the Maillard reaction and can interact with various enzymes and cofactors involved in this process. The compound can also influence metabolic flux and metabolite levels, contributing to the overall flavor profile of cooked foods .
Transport and Distribution
Within cells and tissues, bis(2-methyl-3-furyl)disulfide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. For example, bis(2-methyl-3-furyl)disulfide can bind to oral mucin, affecting its distribution and the perception of flavor in the mouth .
Subcellular Localization
The subcellular localization of bis(2-methyl-3-furyl)disulfide can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .
属性
IUPAC Name |
2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFENKFSKIFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SSC2=C(OC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047673 | |
| Record name | Bis(2-methyl-3-furyl)disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; roast, meaty aroma | |
| Record name | bis(2-Methyl-3-furyl) disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
277.00 to 280.00 °C. @ 760.00 mm Hg | |
| Record name | 3,3'-Dithiobis[2-methylfuran] | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040201 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | bis(2-Methyl-3-furyl) disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.146-1.154 | |
| Record name | bis(2-Methyl-3-furyl) disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
28588-75-2 | |
| Record name | Bis(2-methyl-3-furyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-methyl-3-furyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 3,3'-dithiobis[2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-methyl-3-furyl)disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dithiobis[2-methylfuran] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-METHYL-3-FURYL) DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1AN38V6MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3'-Dithiobis[2-methylfuran] | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040201 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(2-methyl-3-furyl)disulfide form in food?
A2: Bis(2-methyl-3-furyl)disulfide primarily originates from the thermal degradation of thiamine (Vitamin B1) during food processing [, ]. It can also form through the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during heating [, ]. For instance, in cooked ham, its formation is attributed to the Maillard reaction between sulfur-containing amino acids like cysteine or methionine with reducing sugars [].
Q2: Can the formation of Bis(2-methyl-3-furyl)disulfide be controlled in food?
A3: Yes, research suggests that the formation of Bis(2-methyl-3-furyl)disulfide can be influenced by controlling the levels of its precursors and adjusting processing conditions. For example, in citrus juices, limiting thermal degradation of thiamine can minimize the formation of this compound, which can negatively impact flavor [].
Q3: What is the chemical structure of Bis(2-methyl-3-furyl)disulfide?
A3: Bis(2-methyl-3-furyl)disulfide consists of two 2-methyl-3-furyl groups linked by a disulfide (S-S) bond.
Q4: How stable is the disulfide bond in Bis(2-methyl-3-furyl)disulfide?
A5: The disulfide bond in Bis(2-methyl-3-furyl)disulfide can be cleaved under certain conditions. Studies have shown that heating in the presence of hydrogen donors or antioxidants like BHT can lead to the formation of 2-methyl-3-furanthiol []. Hydrolysis in water can also break the disulfide bond, releasing thiols [].
Q5: Does Bis(2-methyl-3-furyl)disulfide exhibit any antioxidant properties?
A6: While Bis(2-methyl-3-furyl)disulfide itself doesn't appear to have strong antioxidant activity, its related compound, 2-methyl-3-furanthiol, formed through the disulfide bond cleavage, exhibits potent antioxidant properties []. It inhibits lipid peroxidation and scavenges tyrosyl radicals [].
Q6: What analytical techniques are commonly employed to identify and quantify Bis(2-methyl-3-furyl)disulfide in food matrices?
A6: Various techniques are used for analyzing Bis(2-methyl-3-furyl)disulfide, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): A versatile technique for separating and identifying volatile compounds, including Bis(2-methyl-3-furyl)disulfide, in complex mixtures [, , , , ].
- Gas Chromatography-Olfactometry (GC-O): This method combines gas chromatography with human sensory evaluation, allowing researchers to correlate specific aromas with individual compounds eluting from the GC column [, , ].
- Solid-Phase Microextraction (SPME): A simple and solvent-free extraction technique used to concentrate volatile compounds from a sample before GC analysis [, , ].
- Aroma Extract Dilution Analysis (AEDA): This technique helps identify the most potent odorants in a complex mixture by repeatedly diluting an aroma extract and determining the flavor dilution factor at which a specific odor is no longer perceptible [, , ].
Q7: What are the potential research avenues for Bis(2-methyl-3-furyl)disulfide?
A7: Further research on Bis(2-methyl-3-furyl)disulfide could explore:
Q8: Are there any known applications of Bis(2-methyl-3-furyl)disulfide beyond the food industry?
A9: While predominantly studied in the context of food flavor, its potential applications in other areas like fragrance development and pharmaceutical formulations are worth exploring. For instance, its role as a potential flavoring agent in chicken flavor seasoning powder is being explored [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

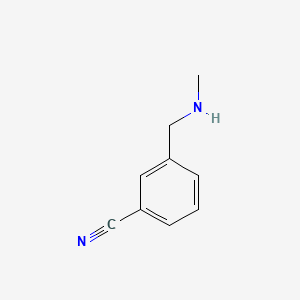





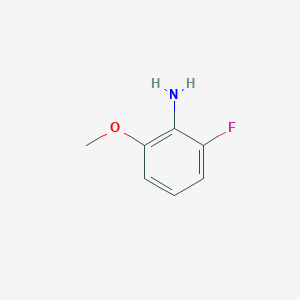
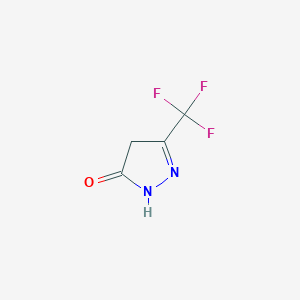
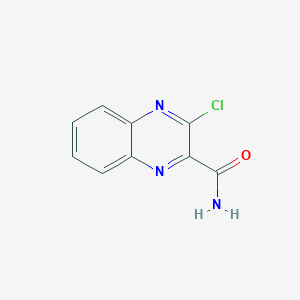
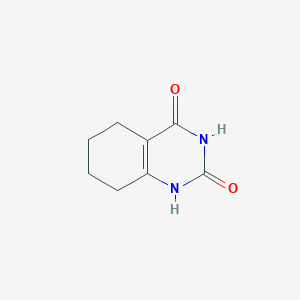
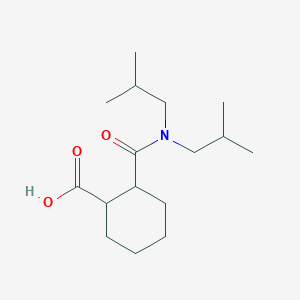
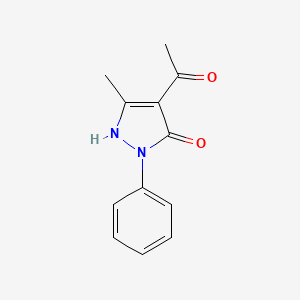
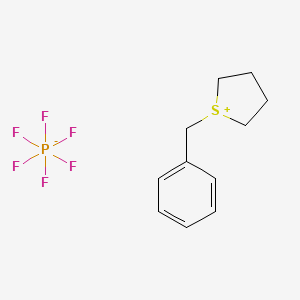
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)